

Diethylene Glycol Divinyl Ether: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol divinyl ether*

Cat. No.: B1630515

[Get Quote](#)

Abstract: **Diethylene glycol divinyl ether** (DGDVE) is a highly functionalized organic molecule that serves as a valuable intermediate in a variety of synthetic transformations. Its two electron-rich vinyl ether moieties provide reactive sites for numerous organic reactions, including cycloadditions, polymerizations, and electrophilic additions. This document provides detailed application notes and protocols for the use of DGDVE in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of Diethylene Glycol Divinyl Ether

Diethylene glycol divinyl ether is a colorless liquid with a characteristic ether-like odor.^[1] Its physical and chemical properties are summarized in the table below, making it a versatile reagent and solvent in various reaction conditions.^{[1][2]}

Property	Value
CAS Number	764-99-8
Molecular Formula	C ₈ H ₁₄ O ₃
Molecular Weight	158.19 g/mol
Boiling Point	190 °C
Appearance	Colorless transparent liquid
Assay	≥99.00%
Water Content	≤0.20%
Solubility	Soluble in water and polar organic solvents

Table 1: Physicochemical properties of **Diethylene Glycol Divinyl Ether**.[\[2\]](#)[\[3\]](#)

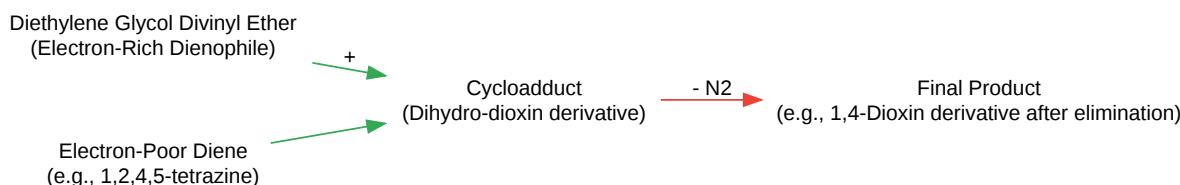
Synthesis of Diethylene Glycol Divinyl Ether

DGDVE is typically synthesized via the base-catalyzed reaction of diethylene glycol with acetylene.[\[4\]](#)[\[5\]](#) This process can be carried out using different reactor setups, leading to varying yields and conversions.

Method	Catalyst	Temperature e (°C)	Pressure (MPa)	Diethylene Glycol Conversion (%)	Overall Yield of Vinyl Ethers (%)
Packed-bed reactor	Potassium diethylene glycol	175	>0.6	75	72
Bubbling-bed reactor	Potassium diethylene glycol	175	Atmospheric	63.7	61.2

Table 2: Comparison of different methods for the synthesis of diethylene glycol vinyl ethers.[\[5\]](#) [\[6\]](#)

- Catalyst Preparation: Prepare the potassium diethylene glycol catalyst by reacting metallic potassium with diethylene glycol. The final concentration of potassium should be 2% by mass of the diethylene glycol.
- Reaction Setup: Charge a packed-bed reactor with the diethylene glycol containing the dissolved catalyst.
- Reaction Conditions: Heat the reactor to 175 °C and pressurize with acetylene gas to over 0.6 MPa.
- Reaction Execution: Continuously feed acetylene gas through the reactor at a space velocity of 0.3–0.4 h⁻¹.
- Work-up and Purification: After the reaction, the mixture contains DGDVE, diethylene glycol mono vinyl ether, and unreacted diethylene glycol. The products can be separated and purified by distillation.

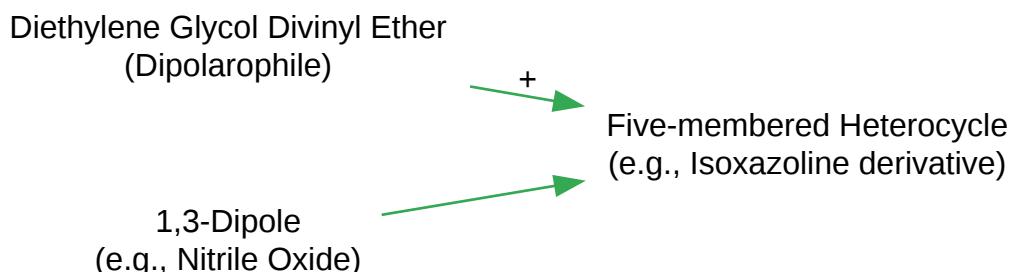

Applications in Organic Synthesis

The vinyl ether functionalities in DGDVE are electron-rich and readily participate in a variety of organic reactions, making it a versatile building block for the synthesis of more complex molecules.

As an electron-rich dienophile, DGDVE is an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions.[\[7\]](#)[\[8\]](#)[\[9\]](#) This type of reaction involves an electron-poor diene and is a powerful method for the synthesis of six-membered heterocyclic compounds.

- Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-poor diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF).
- Addition of DGDVE: Add **diethylene glycol divinyl ether** (1.0-1.2 equivalents) to the solution.

- Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, remove the solvent under reduced pressure.
- Purification: Purify the resulting cycloadduct by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Proposed IEDDA reaction of DGDVE.

DGDVE can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles.[10] This reaction is a powerful tool for the synthesis of a wide variety of heterocyclic systems, such as isoxazolines from nitrile oxides.

- Nitrile Oxide Generation: Generate the nitrile oxide *in situ* from the corresponding hydroximoyl chloride and a base (e.g., triethylamine) in a suitable solvent.
- Reaction with DGDVE: Add **diethylene glycol divinyl ether** to the solution containing the nitrile oxide.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.
- Work-up: After completion, filter the triethylammonium chloride salt and wash with the solvent.
- Purification: Remove the solvent *in vacuo* and purify the resulting spiro-isoxazoline product by chromatography.

[Click to download full resolution via product page](#)

Caption: Proposed 1,3-dipolar cycloaddition with DGDVE.

The vinyl groups of DGDVE can be functionalized through various metal-catalyzed reactions, such as the Wacker-Tsuji oxidation, to introduce carbonyl functionalities.[11][12] This opens up further synthetic pathways to a range of valuable compounds.

- Reaction Setup: In a reaction vessel, dissolve **diethylene glycol divinyl ether** in a mixture of a suitable organic solvent (e.g., DMF or acetone) and water.
- Catalyst Addition: Add a catalytic amount of a palladium(II) salt (e.g., PdCl_2) and a co-catalytic amount of a copper(II) salt (e.g., CuCl_2).
- Reaction Conditions: Stir the mixture under an atmosphere of oxygen (e.g., from a balloon) at room temperature or with gentle heating.
- Monitoring: Monitor the reaction progress by GC-MS or TLC.
- Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers, remove the solvent, and purify the resulting ketone product by distillation or chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for Wacker-Tsuji oxidation of DGDVE.

Conclusion

Diethylene glycol divinyl ether is a versatile and reactive chemical intermediate with significant potential in organic synthesis. Its electron-rich vinyl ether groups readily participate in a range of transformations, providing access to a diverse array of molecular architectures. The protocols outlined in this document serve as a starting point for the exploration of DGDVE in the synthesis of novel small molecules and functional materials. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylene glycol divinyl ether | C8H14O3 | CID 12998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylene glycol divinyl ether synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. [PDF] Direct synthetic routes to functionalised crown ethers | Semantic Scholar [semanticscholar.org]

- 11. Wacker process - Wikipedia [en.wikipedia.org]
- 12. Wacker-Tsuji Oxidation [organic-chemistry.org]
- To cite this document: BenchChem. [Diethylene Glycol Divinyl Ether: A Versatile Chemical Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630515#diethylene-glycol-divinyl-ether-as-a-chemical-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com